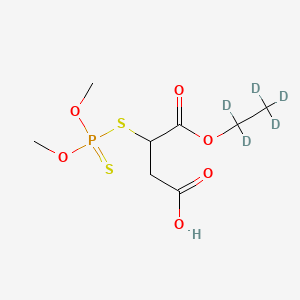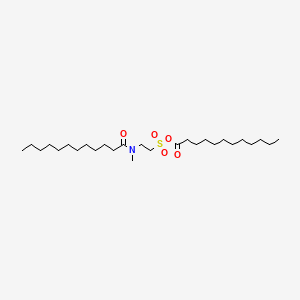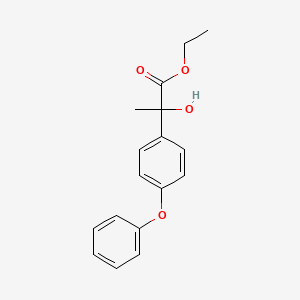![molecular formula C6H5BrN2O B15294260 6-bromo-2,5-dihydro-1H-pyrrolo[3,4-c]pyrrol-3-one](/img/structure/B15294260.png)
6-bromo-2,5-dihydro-1H-pyrrolo[3,4-c]pyrrol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-2,5-dihydro-1H-pyrrolo[3,4-c]pyrrol-3-one is a heterocyclic compound that features a bromine atom and a pyrrolo[3,4-c]pyrrole core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2,5-dihydro-1H-pyrrolo[3,4-c]pyrrol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a brominated precursor with a suitable amine under cyclization conditions. The reaction conditions often include the use of a solvent such as dimethyl sulfoxide (DMSO) and a base like cesium carbonate (Cs2CO3) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
6-bromo-2,5-dihydro-1H-pyrrolo[3,4-c]pyrrol-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: Further cyclization reactions can be performed to create more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
科学的研究の応用
6-bromo-2,5-dihydro-1H-pyrrolo[3,4-c]pyrrol-3-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antileishmanial and anticancer compounds.
Materials Science: The compound is utilized in the synthesis of conjugated polymers for organic electronics, such as organic photovoltaic cells and organic light-emitting diodes (OLEDs).
Biological Studies: It serves as a scaffold for the development of bioactive molecules with various biological activities, including antimicrobial and anti-inflammatory properties.
作用機序
The mechanism of action of 6-bromo-2,5-dihydro-1H-pyrrolo[3,4-c]pyrrol-3-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, derivatives of this compound have been shown to inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
類似化合物との比較
Similar Compounds
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: This compound shares a similar core structure and has been studied for its antileishmanial activity.
1H-pyrrolo[2,3-b]pyridine: Known for its potential as a fibroblast growth factor receptor inhibitor, this compound also features a pyrrolo core structure.
Uniqueness
6-bromo-2,5-dihydro-1H-pyrrolo[3,4-c]pyrrol-3-one is unique due to the presence of the bromine atom, which can be leveraged for further functionalization and derivatization. This makes it a versatile building block for the synthesis of a wide range of bioactive and functional materials.
特性
分子式 |
C6H5BrN2O |
|---|---|
分子量 |
201.02 g/mol |
IUPAC名 |
6-bromo-2,5-dihydro-1H-pyrrolo[3,4-c]pyrrol-3-one |
InChI |
InChI=1S/C6H5BrN2O/c7-5-3-1-9-6(10)4(3)2-8-5/h2,8H,1H2,(H,9,10) |
InChIキー |
HMUYTQYGWGKJRY-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(NC=C2C(=O)N1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-(2-Azidoethoxy)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B15294180.png)
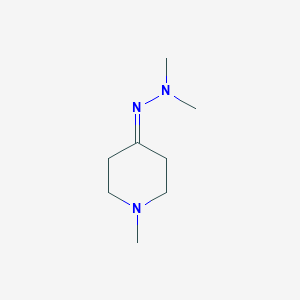

![2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride](/img/structure/B15294194.png)
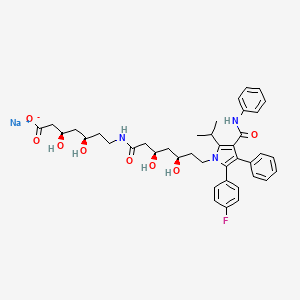
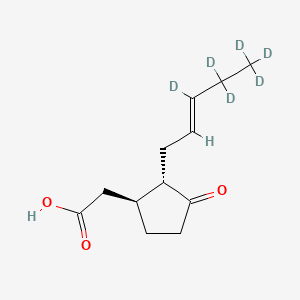

![[(2R,3S,4R)-4-[[(3aS,4R,6R,7R,7aS)-7-acetyloxy-2-oxo-4-[tri(propan-2-yl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-yl] acetate](/img/structure/B15294217.png)

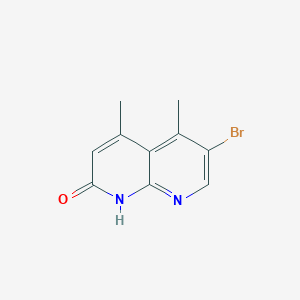
![5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15294236.png)
